molecular formula C17H21N3O2S B4050481 4-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

4-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No.: B4050481
M. Wt: 331.4 g/mol
InChI Key: YPKCNOOBMMFARO-UHFFFAOYSA-N
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Description

4-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.13544809 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Novel heterocyclic compounds derived from similar structures have been synthesized, exhibiting anti-inflammatory and analgesic activities. These compounds, through their synthesis, opened pathways to create a variety of heterocyclic compounds with potential pharmaceutical applications, including COX-1/COX-2 inhibitors demonstrating significant analgesic and anti-inflammatory activities compared to standard drugs like sodium diclofenac (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Weak Interactions and Crystal Structure Analysis

Studies on barbituric acid derivatives similar in structure revealed unusually steady intermolecular "sandwich" complexes stabilized by weak hydrogen bonds and π–π stacking interactions. This research provides valuable insights into the molecular interactions and crystal packing arrangements of such compounds, contributing to the understanding of their stability and potential applications in material science (V. Khrustalev, K. Krasnov, T. Timofeeva, 2008).

Antiviral Activity

Research into non-nucleoside analogs of nucleoside antibiotics related to the pyrimidine structure has highlighted the critical role of certain substituents in enhancing antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1). This underscores the potential of such compounds in antiviral drug development, with specific structural modifications conferring significant activity improvements (T. Renau, C. Kennedy, R. Ptak, J. Breitenbach, J. Drach, L. Townsend, 1996).

Antimicrobial and Antibacterial Activities

A variety of pyrimidine derivatives have been synthesized for the study of their antimicrobial activity. The synthesis of these compounds, aiming at antimicrobial applications, highlights the potential use of pyrimidine structures in developing new antimicrobial agents. The structures of these compounds were elucidated through spectral and elemental analysis, underscoring their significance in the pharmaceutical industry (A. Eissa, 2008).

Catalyst-Free Synthesis

The development of catalyst-free, efficient synthesis methods for pharmaceutically relevant compounds emphasizes the ongoing efforts to create sustainable and environmentally friendly chemical synthesis processes. This approach not only provides a pathway for the synthesis of complex molecules but also aligns with the principles of green chemistry by minimizing the use of hazardous substances (G. Brahmachari, Nayana Nayek, 2017).

Properties

IUPAC Name

4-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-9-14(16(18)21)15(20-17(23)19-9)12-7-10-5-3-4-6-11(10)8-13(12)22-2/h7-8,15H,3-6H2,1-2H3,(H2,18,21)(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKCNOOBMMFARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=C3CCCCC3=C2)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 2
4-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 3
Reactant of Route 3
4-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 4
4-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 5
4-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 6
4-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.